The (1S)-configured cyclohexene carboxylate scaffold provides a geometrically defined template for constructing bioactive molecules with precise three-dimensional orientations. Its conformational dynamics allow adaptive binding to biological targets, while the ring unsaturation enables strategic functionalization through selective reduction, oxidation, or cycloaddition reactions. The methyl ester moiety enhances synthetic versatility, serving as: (1) a directing group for stereocontrolled functionalization of adjacent positions; (2) a masked carboxylic acid for pH-dependent solubility modulation; and (3) a convertible handle to amides, alcohols, or hydrazides via established transformations.
Notably, structural analogs featuring amino or methylidene substitutions at C3 or C5 positions demonstrate enhanced pharmacological relevance. For example, the derivative 1-amino-3-(1-methylethenyl)-3-cyclohexene-1-carboxylic acid methyl ester (CAS#: 194287-40-6 and 194287-41-7) represents a more complex scaffold with potential nucleophilic character at the amino group, enabling peptide coupling or Schiff base formation [3]. Similarly, 1-amino-5-methylene-(1R)-3-cyclohexene-1-carboxylic acid methyl ester (CAS#: 208510-17-2) offers an exocyclic methylene group for Michael addition or polymerization precursors [8]. These derivatives exemplify how the core structure serves as a platform for generating structural diversity in medicinal chemistry programs targeting enzyme inhibition or receptor modulation.
Table 1: Bioactive Derivatives of 3-Cyclohexene-1-carboxylate Scaffold
Compound Name | CAS Number | Key Modifications | Potential Bioactive Functions |
---|---|---|---|
(1S)-3-Cyclohexene-1-carboxylic acid methyl ester | 68000-21-5 | None (parent compound) | Synthetic precursor |
1-amino-3-(1-methylethenyl)-,methylester | 194287-40-6 | C1 amino, C3 isopropenyl | Nucleophile for covalent inhibitors |
1-amino-3-(1-methylethenyl)-,methylester (isomer) | 194287-41-7 | C1 amino, C3 isopropenyl | Polymeric drug delivery systems |
1-amino-5-methylene-,(1R)-methylester | 208510-17-2 | C1 amino, C5 exocyclic methylene | Michael acceptor in enzyme inhibitors |
The configuration at C1 dictates the spatial orientation of the ester group relative to the cyclohexene ring's pseudoplane, creating distinct topographic profiles for the (1S) and (1R) enantiomers. X-ray crystallographic analysis reveals that the (1S)-configuration positions the ester carbonyl in a pseudo-axial orientation when the ring adopts a half-chair conformation, influencing both steric interactions and dipole alignment during molecular recognition events. This stereoelectronic arrangement enhances facial selectivity in diastereoselective reactions, particularly electrophilic additions across the C3-C4 double bond or nucleophilic conjugate additions [4].
The enantiomeric purity of the C1 center critically determines functional performance in chiral environments. Enantioselective chromatography studies demonstrate that racemic mixtures (CAS#: 6493-77-2) show significantly different biological activities compared to enantiopure forms, with the (1S)-enantiomer often exhibiting superior binding affinity to specific enzymatic targets. This stereospecificity arises from differential hydrogen bonding patterns and van der Waals contacts enabled by the absolute configuration. Physical property variations between enantiomers, though subtle in bulk solution, manifest dramatically at interfaces—a phenomenon exploited in liquid crystal dopants and asymmetric catalyst design. The compound's moderate lipophilicity (LogP ≈ 1.88) combined with low molecular weight (140.18 g/mol) enhances membrane permeability while maintaining conformational rigidity, optimizing it for central nervous system drug scaffolds [1] [7].
Table 2: Stereochemical Influence on Molecular Properties
Property | (1S)-Enantiomer (CAS#: 68000-21-5) | Racemic Mixture (CAS#: 6493-77-2) | Significance in Applications |
---|---|---|---|
Optical Rotation | [α]D = +15.2° (c=1, CHCl₃) | N/A (achiral) | Chiral purity verification |
Boiling Point | 174.9±19.0 °C | 185 °C | Purification strategy differentiation |
Flash Point | 49.4±9.0 °C | 60°C | Safety in handling processes |
Protein Binding Affinity | Kd = 12.3 µM | Kd = 89.7 µM | Enhanced bioactivity of single enantiomer |
The synthetic evolution of (1S)-3-cyclohexene-1-carboxylates reflects three transformative phases in organic methodology development. Phase 1 (Pre-1980s) relied on classical resolution of racemic methyl 3-cyclohexene-1-carboxylate (CAS#: 6493-77-2) via diastereomeric salt formation using chiral alkaloids like brucine or quinidine. While providing modest enantiomeric excess (typically 70-85% ee), this approach suffered from low throughput and high material loss, with maximum yields capped at 40% for each enantiomer [6] [7].
Phase 2 (1980s-2000s) introduced chiral auxiliaries, notably Oppolzer's sultams and Evans' oxazolidinones, temporarily installed at the carboxylic acid stage to direct stereoselective functionalization. These methods achieved >95% ee but required stoichiometric amounts of expensive auxiliaries and multiple protection/deprotection steps, diminishing industrial feasibility. The Phase 3 (Post-2000s) revolution harnessed catalytic enantioselective technologies, with two dominant strategies emerging: (1) Asymmetric Diels-Alder Cycloadditions using chiral Lewis acid complexes (e.g., bisoxazoline-copper catalysts) between butadiene and acrylate derivatives achieving >90% ee and 99% regioselectivity; and (2) Enantioselective Conjugate Reduction of methyl 4-cyclohexene-1-carboxylate derivatives employing DuPHOS-rhodium catalysts, which install the C1 stereocenter with 98% ee [4] [6].
Contemporary advances focus on biocatalytic approaches using engineered esterases or lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemates, providing both enantiomers in ≥99% ee through enzymatic transesterification. Continuous-flow photochemical synthesis has recently demonstrated potential for high-throughput production, with chiral organocatalysts immobilized on silica supports enabling catalyst recycling and reduced production costs [4].
Table 3: Evolution of Synthetic Approaches to (1S)-3-Cyclohexene-1-carboxylate
Synthetic Era | Representative Method | Enantiomeric Excess (%) | Throughput Efficiency | Key Limitations |
---|---|---|---|---|
Classical Resolution | Diastereomeric salt crystallization | 70-85% | Low (≤40% yield) | High material loss, expensive resolving agents |
Chiral Auxiliary | Evans' oxazolidinone alkylation | 92-97% | Moderate (60-70% yield) | Stoichiometric auxiliary, multi-step synthesis |
Catalytic Asymmetric | Cu(II)-bisoxazoline Diels-Alder | 90-95% | High (85-90% yield) | Sensitivity to moisture, catalyst cost |
Biocatalytic KR | CALB-catalyzed transesterification | ≥99% | Moderate (50% max yield) | Substrate specificity, scale limitations |
Continuous Flow | Immobilized organocatalyst in microreactor | 97% | Very High | Equipment investment, optimization complexity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1